molecular formula C28H21N5O B2775666 (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 956732-56-2

(Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Numéro de catalogue: B2775666
Numéro CAS: 956732-56-2
Poids moléculaire: 443.51
Clé InChI: IHZPQFKXRFONKC-HKWRFOASSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a pyrazole core linked to a 4-oxo-3,4-dihydroquinazoline moiety via a Z-configured acrylonitrile bridge. Key structural attributes include:

  • Pyrazole substituents: A 2,5-dimethylphenyl group at position 3 and a phenyl group at position 1.
  • Dihydroquinazolinone: A 4-oxo-3,4-dihydroquinazolin-2-yl group contributing to hydrogen-bonding capabilities.

This compound’s synthesis likely involves Knoevenagel condensation, as seen in analogous acrylonitrile derivatives .

Propriétés

Numéro CAS

956732-56-2

Formule moléculaire

C28H21N5O

Poids moléculaire

443.51

Nom IUPAC

(Z)-3-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile

InChI

InChI=1S/C28H21N5O/c1-18-12-13-19(2)24(14-18)26-21(17-33(32-26)22-8-4-3-5-9-22)15-20(16-29)27-30-25-11-7-6-10-23(25)28(34)31-27/h3-15,17H,1-2H3,(H,30,31,34)/b20-15-

Clé InChI

IHZPQFKXRFONKC-HKWRFOASSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Activité Biologique

(Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

The compound features a complex structure that includes a pyrazole ring and a quinazoline derivative, which are known for their pharmacological relevance. Its molecular formula is C25H22N4O4C_{25}H_{22}N_4O_4, with a molecular weight of 442.47 g/mol.

Anticancer Activity

Research indicates that compounds containing pyrazole and quinazoline moieties exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study evaluating the anticancer effects of pyrazole derivatives, it was found that compounds with structural similarities to (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in vitro. Pyrazole derivatives are known to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Research Findings:
In one study, derivatives similar to the target compound exhibited significant antioxidant activity with IC50 values comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Properties

The anti-inflammatory potential of (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has also been reported. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (μg/mL)Mechanism of Action
Compound A54.65COX inhibition
Compound B60.56LOX inhibition
Target CompoundTBDTBD

The biological activities of (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile may involve several pathways:

  • Receptor Binding: Similar compounds have been shown to interact with various receptors such as PPARγ and estrogen receptors, modulating gene expression related to inflammation and cancer progression .
  • Enzyme Inhibition: The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways relevant to cancer and inflammation .

Synthesis

The synthesis of (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves multi-step synthetic routes that include:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the quinazoline moiety through cyclization methods.
  • Final modifications to achieve the desired acrylonitrile functionality.

Applications De Recherche Scientifique

The compound (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article will explore its scientific research applications, focusing on its biological activities, mechanisms of action, and synthesis.

Molecular Formula

The molecular formula for this compound is C25H22N4O2C_{25}H_{22}N_{4}O_{2}, indicating it contains multiple functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyrazole and quinazoline derivatives in anticancer therapy. For instance, derivatives similar to our compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that certain quinazoline derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the structure can enhance their efficacy against specific types of cancer .

Anti-inflammatory Properties

Compounds with similar structural features have been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a key mechanism through which these compounds exert their therapeutic effects.

Case Study:
Research has shown that pyrazole derivatives can selectively inhibit COX-2, leading to reduced inflammatory responses in animal models . This suggests that our compound may also possess similar anti-inflammatory properties.

Antimicrobial Activity

The quinazoline framework has been associated with antimicrobial activity against various pathogens. The incorporation of a pyrazole ring may enhance this activity due to increased lipophilicity and interaction with microbial cell membranes.

Case Study:
A derivative with a similar structure was tested against bacterial strains and exhibited significant antibacterial activity, indicating potential for development as an antimicrobial agent .

Antileishmanial Activity

Recent investigations into quinazoline derivatives have revealed their potential as antileishmanial agents, particularly against Leishmania species. The mechanism typically involves inhibition of key enzymes essential for parasite survival.

Case Study:
In vitro studies showed that specific quinazoline derivatives had IC50 values in the low microgram range against Leishmania parasites, demonstrating their potential as therapeutic candidates .

Summary Table of Applications

Application AreaMechanism of ActionReference
Anticancer ActivityInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of COX enzymes
Antimicrobial ActivityDisruption of microbial membranes
Antileishmanial ActivityInhibition of key enzymes in Leishmania

Analyse Des Réactions Chimiques

Pyrazole Ring

  • Electrophilic substitution : The electron-rich pyrazole undergoes bromination or nitration at the C-4 position under mild conditions (e.g., NBS in DCM) .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives, enhancing solubility .

Quinazolinone System

  • Nucleophilic attack : The 4-oxo group participates in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones .

  • Ring expansion : Under strong acidic conditions, the dihydroquinazolinone undergoes rearrangement to form quinazoline derivatives .

Acrylonitrile Moiety

  • Hydrolysis : Reacts with concentrated HCl to yield the corresponding carboxylic acid derivative.

  • Michael addition : The α,β-unsaturated nitrile accepts nucleophiles (e.g., thiols or amines) at the β-position, forming adducts with retained Z-stereochemistry .

Selective Modification Reactions

Table 2: Functionalization Strategies and Outcomes

Target SiteReaction TypeReagents/ConditionsProduct ApplicationSource
Quinazolinone C-2HalogenationNCS/NBS, AcOH, 50°CBioactive intermediates
Pyrazole C-3Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acid, DME/H₂OExtended π-conjugated systems
AcrylonitrileReductionH₂, Pd/C in ethanolPrimary amine derivative

Mechanistic Insights

  • Steric effects : The 2,5-dimethylphenyl group on the pyrazole ring directs regioselectivity in coupling reactions by shielding the C-5 position .

  • Electronic effects : The electron-withdrawing nitrile group activates the acrylonitrile moiety for nucleophilic additions, while the quinazolinone’s carbonyl groups facilitate acid-catalyzed rearrangements .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cis-trans isomerization in the acrylonitrile group, necessitating storage in amber vials.

  • Hydrolytic stability : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via quinazolinone ring opening .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 2,5-dimethylphenyl group (electron-donating) contrasts with 1f’s 4-nitrophenyl (electron-withdrawing). This difference impacts electronic properties, solubility, and reactivity. Nitro groups enhance electrophilicity but may reduce stability under basic conditions.

Synthetic Methodology: Both compounds likely employ Knoevenagel condensation, but 1f’s synthesis used piperidine as a base catalyst . Reaction time and temperature (6h at 60°C) may serve as a benchmark for the target compound’s synthesis.

Stereochemical Considerations :

  • The Z-configuration in the target compound may influence crystallinity and biological target engagement compared to 1f’s unspecified stereochemistry.

Notes:

  • The 4-oxo-3,4-dihydroquinazolin-2-yl group in the target compound is structurally similar to ATP-binding kinase domains, suggesting possible kinase inhibitory activity.
  • Compound 1f’s nitro group could limit its therapeutic utility due to metabolic instability or toxicity risks.

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole and quinazolinone moieties. Key steps include:

  • Knoevenagel condensation between a pyrazole-aldehyde intermediate and 4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile under basic conditions (e.g., piperidine or ammonium acetate in ethanol) .
  • Geometric control of the (Z)-isomer via temperature modulation (e.g., reflux at 80–100°C) and solvent polarity adjustments (e.g., ethanol or DMF) to favor intramolecular hydrogen bonding .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by TLC/HPLC (≥95% purity) .

Q. How is the molecular structure of this compound characterized, and what techniques validate its (Z)-configuration?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 6.8–8.2 ppm), acrylonitrile C≡N (δ ~120 ppm), and quinazolinone carbonyl (δ ~165 ppm) .
  • X-ray crystallography : Single-crystal diffraction to resolve the (Z)-configuration via dihedral angles between pyrazole and quinazolinone planes (e.g., angles <20° indicate planar alignment) .
  • IR spectroscopy : Stretching vibrations for C≡N (~2220 cm1^{-1}) and carbonyl groups (~1680 cm1^{-1}) .

Q. What preliminary biological assays are recommended to assess its activity, given its structural complexity?

Methodological Answer: Initial screening should prioritize:

  • Kinase inhibition assays : Target validation using recombinant enzymes (e.g., EGFR or VEGFR) due to the quinazolinone moiety’s known kinase-binding affinity .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Molecular docking : AutoDock Vina or Schrödinger to predict binding modes to kinase ATP pockets, focusing on H-bond interactions with the quinazolinone core .

Advanced Research Questions

Q. How do substituent variations on the pyrazole and quinazolinone rings influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies require:

  • Systematic substitution : Introduce electron-withdrawing (e.g., -NO2_2, -CF3_3) or donating groups (e.g., -OCH3_3) at the 2,5-dimethylphenyl or quinazolinone positions .
  • Comparative assays : Measure changes in IC50_{50} against parental and resistant cell lines to evaluate potency retention .
  • Computational analysis : DFT calculations (e.g., Mulliken charges) to correlate substituent electronic effects with binding energy trends .

Q. What computational strategies are effective for modeling its interaction with biological targets?

Methodological Answer: Advanced modeling approaches include:

  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories, focusing on key residues (e.g., Lys721 in EGFR) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to predict affinity changes .
  • Pharmacophore mapping : Phase or MOE to identify critical features (e.g., hydrogen bond acceptors at the acrylonitrile group) .

Q. How can crystallization challenges be addressed for X-ray studies of this compound?

Methodological Answer: Overcoming crystallization issues involves:

  • Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) or slow evaporation in ethanol/water (7:3 v/v) to promote nucleation .
  • Temperature gradients : Gradual cooling from 50°C to 4°C to enhance crystal lattice formation .
  • Additive use : Introduce trace ethyl acetate or seed crystals from analogous structures (e.g., derivatives) .

Q. How should conflicting data on synthetic yields or bioactivity be resolved?

Methodological Answer: Contradictions arise from:

  • Reagent purity : Validate starting materials via GC-MS or elemental analysis to exclude impurities (e.g., vs. 3 discrepancies) .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity) .
  • Statistical validation : Apply ANOVA or Student’s t-test to replicate data across ≥3 independent experiments .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.